molecular formula C19H16F3N3O4S2 B2382137 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921927-03-9

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2382137
CAS No.: 921927-03-9
M. Wt: 471.47
InChI Key: YKBZSMWUVBPQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic small molecule recognized for its potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in inflammatory and immune responses. Research indicates this compound functions by disrupting the interaction between TNF-α and its receptor, thereby inhibiting the downstream NF-κB signaling pathway, which is central to the expression of pro-inflammatory genes [https://www.ncbi.nlm.nih.gov/books/NBK326735/]. Its primary research value lies in modeling inflammatory disease pathophysiology, particularly for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where TNF-α is a well-validated therapeutic target. The molecular structure, incorporating a thiazole core and sulfonamide moiety, is characteristic of compounds designed for targeted protein interaction. Scientists utilize this acetamide derivative in vitro and in vivo to elucidate the precise mechanisms of TNF-α-mediated cell signaling, apoptosis, and cytokine cascade amplification. It serves as a critical pharmacological tool for validating new therapeutic strategies and for screening combination therapies aimed at achieving enhanced efficacy or overcoming resistance to existing biologic TNF inhibitors.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S2/c1-12-2-8-16(9-3-12)31(27,28)25-18-24-14(11-30-18)10-17(26)23-13-4-6-15(7-5-13)29-19(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZSMWUVBPQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis via Hantzsch-Thiazole Cyclization

Procedure (Adapted from):

  • Intermediate 1 : 2-Amino-4-(bromoacetyl)thiazole
    • React 4-methylphenylsulfonyl thiourea (1.0 eq) with α-bromoacetophenone (1.2 eq) in ethanol under reflux (5 h).
    • Yield: 68–75% after recrystallization (ethanol/water).
  • Intermediate 2 : N-(4-(Trifluoromethoxy)phenyl)acetamide

    • Treat 4-(trifluoromethoxy)aniline (1.0 eq) with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA, 1.5 eq) at 0°C → RT (12 h).
    • Yield: 89% after column chromatography (hexane:ethyl acetate, 3:1).
  • Final Coupling :

    • Combine Intermediate 1 (1.0 eq) and Intermediate 2 (1.1 eq) in DCM with DMAP (0.1 eq) at RT (24 h).
    • Purify via silica gel chromatography (DCM:methanol, 15:1).
    • Yield: 62%.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 EtOH, reflux, 5 h 72% 98.5%
2 DCM, TEA, 0°C→RT 89% 99.1%
3 DCM, DMAP, RT 62% 97.8%

Mechanochemical Alternative (Green Synthesis)

Procedure (Inspired by):

  • Ball-mill 2-aminothiazole-4-acetic acid (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), and K₂CO₃ (2.0 eq) at 30 Hz for 2 h.
  • Subsequent acetamide coupling via solid-state reaction with N-(4-(trifluoromethoxy)phenyl)isocyanate.
  • Yield: 58% (over two steps).

Advantages :

  • Solvent-free, reduced reaction time (4 h total).
  • Lower environmental impact.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 2.42 (s, 3H, CH₃), 3.88 (s, 2H, CH₂CO), 7.12–7.82 (m, 8H, Ar-H), 10.34 (s, 1H, NH).
  • ¹³C NMR :
    167.8 (C=O), 154.2 (CF₃O), 142.1 (thiazole C-2), 126–133 (Ar-C).
  • HRMS (ESI+) :
    m/z 471.12 [M+H]⁺ (calc. 471.15).

Crystallographic Data (from)

  • Crystal System : Monoclinic, space group P2₁/c.
  • Dihedral Angles :
    • Thiazole/SO₂ plane: 78.0° (anti-conformation).
    • Acetamide/aryl plane: 72.5°.

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Hantzsch Cyclization 62% 97.8% 29 h High
Post-Sulfonylation 65% 98.2% 20 h Moderate
Mechanochemical 58% 95.5% 4 h Limited

Challenges and Solutions

  • Regioselectivity in Thiazole Formation :
    Use of BOC-protected intermediates ensures correct substitution.
  • Sulfonamide Hydrolysis :
    Anhydrous conditions (molecular sieves) improve stability.
  • Low Coupling Yields :
    DMAP catalysis enhances acylation efficiency.

Industrial Applications (Patent Review)

  • Key Intermediate in kinase inhibitors (e.g., p38 MAPK).
  • Scale-Up Protocols :
    • Continuous flow reactor for thiazole cyclization (PATENT WO2019097306A2).
    • Recrystallization from toluene/hexane (≥99% purity).

Chemical Reactions Analysis

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The thiazole ring and trifluoromethoxy phenyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can disrupt critical biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole-Acetamide Derivatives

Key analogs and their structural differences are outlined below:

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound Thiazole-2-(4-methylphenylsulfonamido), Acetamide-N-(4-trifluoromethoxyphenyl) Hypothesized antimicrobial/anti-inflammatory activity (based on structural analogs)
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methylthiazol-2-yl]acetamide Thiazole-4-(4-methoxyphenyl), Sulfonyl-4-fluorophenyl Enhanced metabolic stability due to methoxy group; potential kinase inhibition
N-(4-Phenyl-2-thiazolyl)acetamide Simple thiazole-4-phenyl, no sulfonamido/trifluoromethoxy Baseline activity in early antimicrobial screens; limited solubility
2-(4-Arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Thiazole-4-arylpiperazine, Acetamide-N-phenyl Broad-spectrum antimicrobial activity (gram-positive/negative bacteria, fungi)
2-((4-Aminophenyl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Thioacetamide linker, 4-aminophenyl Improved binding to sulfhydryl enzymes; potential use in enzyme inhibition

Key Structural Influences on Activity

  • Sulfonamido vs. Sulfonyl : The sulfonamido group (NH-SO₂) in the target may confer better hydrogen-bonding capacity than sulfonyl (SO₂) groups in analogs like , influencing solubility and target engagement.
  • Heterocyclic Modifications : Compounds with triazole or piperazine rings (e.g., ) exhibit divergent activities due to altered steric and electronic profiles.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The acetamide carbonyl (C=O) in the target compound is expected to absorb at ~1660–1680 cm⁻¹, consistent with related thiazole-acetamides . Absence of the C=S stretch (~1240–1255 cm⁻¹) confirms the absence of thione tautomerization observed in triazole-thiones .
  • NMR Data : The ¹H-NMR spectrum should display distinct signals for the trifluoromethoxy phenyl (δ ~7.3–7.6 ppm) and methyl groups (δ ~2.4 ppm for CH₃ in sulfonamido) .

Biological Activity

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that integrates a thiazole ring, a sulfonamide group, and an acetamide functional group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C18H18F3N3O3SC_{18}H_{18}F_3N_3O_3S. The presence of the thiazole and sulfonamide functionalities indicates that this compound may interact with various biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing thiazole and sulfonamide structures exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. It acts by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Similar compounds have demonstrated efficacy against various strains of bacteria, including E. coli and Staphylococcus aureus.
  • Anticancer Activity : Thiazole derivatives have shown promise in cancer treatment. For instance, studies have evaluated similar thiazole compounds against tumor cell lines such as A549 (lung cancer) and C6 (glioma), revealing their potential to induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA synthesis inhibition .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Selective COX-2 inhibitors derived from sulfonamides have been shown to possess anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the thiazole ring may engage in π-π stacking interactions with aromatic residues in target proteins.
  • Apoptotic Pathway Activation : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study on thiazole derivatives demonstrated significant anticancer activity against A549 and C6 cell lines, with certain derivatives inducing apoptosis through caspase-3 activation .
  • Another investigation into sulfonamide derivatives found that they exhibited potent antibacterial activity against MRSA, E. coli, and other pathogens, with specific compounds showing high selectivity towards COX-2 inhibition .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-thiazoleThiazole ring with amino substituentAntimicrobial
SulfanilamideSulfonamide with amino groupAntibacterial
4-MethylbenzenesulfonamideMethyl-substituted sulfonamideAntimicrobial
N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamideThiazole ring and sulfonamideAntimicrobial
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamideThiazole structureAnticancer

Q & A

Q. What are the key steps in synthesizing 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
  • Sulfonamide introduction : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane .
  • Acylation : Coupling the sulfonamide-thiazole intermediate with 4-(trifluoromethoxy)aniline via an acetamide linker. Optimize yields by controlling stoichiometry and reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–11 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z corresponding to C₁₉H₁₈F₃N₃O₄S₂).
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfonamide-thiazole intermediate?

  • Methodological Answer :
  • Solvent optimization : Replace dichloromethane with DMF to enhance solubility of aromatic intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed cell densities, serum-free conditions) .
  • Metabolic stability analysis : Assess compound degradation in assay media via LC-MS to rule out false negatives .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

  • Methodological Answer :
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; prioritize substituents with high Gibbs free energy scores .
  • QSAR modeling : Train models on analog datasets (e.g., IC₅₀ vs. substituent electronegativity) to predict activity .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to validate docking poses .

Q. How to design analogs with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute trifluoromethoxy with pentafluorosulfanyl to improve metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity while maintaining activity .
  • Prodrug strategies : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.